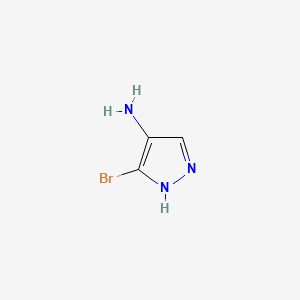

3-Bromo-1H-pyrazol-4-amine

説明

BenchChem offers high-quality 3-Bromo-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-bromo-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c4-3-2(5)1-6-7-3/h1H,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQPCNLUSNRCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374394-78-1 | |

| Record name | 3-bromo-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Organic Architect's Keystone: A Technical Guide to 3-Bromo-1H-pyrazol-4-amine

Foreword: The Unassuming Power of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as cornerstones for innovation. These "privileged scaffolds" possess the ideal confluence of structural rigidity, synthetic versatility, and the capacity for precise, multivectorial interactions with biological targets. 3-Bromo-1H-pyrazol-4-amine is a quintessential example of such a scaffold. Though modest in size, its strategic placement of a nucleophilic amine, a synthetically versatile bromine atom, and a hydrogen-bonding pyrazole core makes it an exceptionally valuable building block. This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity, offering researchers and drug development professionals the foundational knowledge required to leverage this potent intermediate in the design of next-generation therapeutics, particularly within the highly competitive field of kinase inhibitors.

Section 1: Molecular Profile and Physicochemical Characteristics

3-Bromo-1H-pyrazol-4-amine, also known by its tautomeric name 4-bromo-1H-pyrazol-5-amine, is a stable, typically off-white to pale brown crystalline solid at room temperature.[1] Its structure is deceptively simple, yet it is this simplicity that provides its broad utility. The pyrazole ring offers a flat, aromatic core, while the adjacent amino and bromo groups serve as primary vectors for synthetic elaboration.

A consolidated summary of its core physicochemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 1374394-78-1 / 16461-94-2 | [2][3] |

| Molecular Formula | C₃H₄BrN₃ | [2][4] |

| Molecular Weight | 161.99 g/mol | [2][4] |

| Appearance | White to yellow or pale brown powder/crystalline powder | [1] |

| Melting Point | 132-142 °C | [1] |

| Purity (Typical) | ≥97% | [2][4] |

| SMILES | C1=NNC(=C1N)Br | [5] |

| InChI Key | AEQPCNLUSNRCHM-UHFFFAOYSA-N |

Section 2: Synthesis and Quality Validation

The utility of any building block is contingent upon its accessible and reliable synthesis. A robust synthetic protocol is a self-validating system; its success is confirmed by analytical data that unambiguously proves the identity and purity of the target compound. While various methods exist for constructing substituted pyrazoles, a common and effective strategy for 3-Bromo-1H-pyrazol-4-amine involves the regioselective bromination of a suitable aminopyrazole precursor.

Workflow for Synthesis and Purification

Caption: Synthesis and validation workflow for 3-Bromo-1H-pyrazol-4-amine.

Experimental Protocol: Regioselective Bromination

Causality: This protocol utilizes N-Bromosuccinimide (NBS) as a mild and selective electrophilic brominating agent. Acetonitrile is chosen as the solvent due to its polarity and relative inertness under the reaction conditions. The reaction is initiated at 0°C to control the initial exotherm and maintain selectivity, as the pyrazole ring has multiple sites susceptible to electrophilic attack.

-

Preparation: To a stirred solution of 3-Amino-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile (10 mL per 1 g of starting material) under a nitrogen atmosphere, cool the mixture to 0°C using an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-Bromo-1H-pyrazol-4-amine as a pure solid.

Analytical Characterization (Self-Validation)

To confirm the successful synthesis, the following analytical data should be obtained:

-

¹H NMR: Expect two key signals: a singlet for the C5-H proton on the pyrazole ring (typically δ 7.5-8.0 ppm) and a broad singlet corresponding to the -NH₂ protons (typically δ 4.0-5.5 ppm), which may exchange with D₂O. The pyrazole N1-H will also be present as a very broad singlet at lower field.

-

¹³C NMR: Expect three signals for the pyrazole ring carbons. The carbon bearing the bromine (C3) will be significantly shifted compared to the parent aminopyrazole.

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a characteristic isotopic pattern for a single bromine atom, with two major peaks of nearly equal intensity ([M+H]⁺ and [M+2+H]⁺).

-

Purity (HPLC): Analysis by High-Performance Liquid Chromatography should indicate a purity of >97% for use in sensitive downstream applications.

Section 3: Chemical Reactivity and Synthetic Logic

The synthetic power of 3-Bromo-1H-pyrazol-4-amine stems from the orthogonal reactivity of its functional groups. Judicious selection of reaction conditions allows for the selective modification of the C-Br bond, the amino group, or the pyrazole nitrogen, making it a highly modular building block.

-

Causality of Reactivity:

-

C3-Br Bond: The carbon-bromine bond is the primary site for transition-metal-catalyzed cross-coupling reactions. The electron-rich pyrazole ring facilitates the oxidative addition step in catalytic cycles (e.g., with Palladium(0)), making it an excellent substrate for Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.[6][7] This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at this position.

-

C4-Amino Group: The exocyclic amino group is a potent nucleophile. It readily participates in reactions such as acylation, sulfonylation, and, crucially for kinase inhibitor synthesis, nucleophilic aromatic substitution (SNAᵣ) on electron-deficient heterocycles like dichloropyrimidines.[8][9]

-

N1-H of Pyrazole: The pyrazole ring contains two nitrogen atoms. The N1-H is acidic and can be deprotonated with a suitable base for subsequent N-alkylation or N-arylation.[4] This site is critical for modulating solubility and directing the orientation of the scaffold within a protein binding pocket.

-

Key Synthetic Transformations

Caption: Inhibition of the cell cycle via CDK2 blockade by 4-aminopyrazole scaffolds.

Section 5: Safety and Handling

As a laboratory chemical, 3-Bromo-1H-pyrazol-4-amine requires careful handling. While comprehensive toxicological data is not available, related compounds are classified as irritants. Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry, dark place under an inert atmosphere.

-

Conclusion

3-Bromo-1H-pyrazol-4-amine is far more than a simple heterocyclic compound; it is a strategic tool for molecular design. Its well-defined reactivity allows for controlled, stepwise functionalization, enabling the systematic exploration of chemical space required in modern drug discovery. Its proven ability to act as a kinase hinge-binding motif solidifies its status as a privileged scaffold. For researchers and scientists in the pharmaceutical and agrochemical industries, a thorough understanding of this building block's properties and potential is not just beneficial—it is essential for driving innovation and developing novel, high-impact chemical entities.

References

-

Alinezhad, H., Tajbakhsh, M., & Zare, M. (2019). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]

-

Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Retrieved from [Link]

-

Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. PubMed. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Publications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2013). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of Chromone-Related Pyrazole Compounds. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Retrieved from [Link]

-

ChemUniverse. (n.d.). 3-BROMO-1H-PYRAZOL-4-AMINE. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-Bromo-1H-pyrazol-4-amine, min 97%, 100 mg. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Retrieved from [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(1), 245-255. MDPI AG. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-1h-pyrazol-4-amine (C3H4BrN3). Retrieved from [Link]

-

Hatcher, J. M., et al. (2022). Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry, 65(5), 4033-4058. ACS Publications. Retrieved from [Link]

Sources

- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 4-bromo-1H-pyrazol-5-amine | 16461-94-2 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. mdpi.com [mdpi.com]

- 6. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 7. scielo.org.mx [scielo.org.mx]

- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-1H-pyrazol-4-amine

Introduction

3-Bromo-1H-pyrazol-4-amine, also known as 4-Amino-3-bromopyrazole, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, frequently found in pharmaceuticals due to its ability to engage in various biological interactions.[1] The specific substitution pattern of 3-Bromo-1H-pyrazol-4-amine, featuring both a halogen atom and an amino group, provides two distinct points for further chemical modification. This makes it an invaluable intermediate for synthesizing a diverse range of complex molecules, particularly kinase inhibitors for oncology, as well as anti-inflammatory and anti-cancer agents.[2][3]

The synthesis of this molecule, however, is not without its challenges. The primary obstacle lies in achieving precise regiocontrol on the pyrazole ring. The electronic nature of the ring and the directing effects of existing substituents must be carefully managed to ensure the desired 3-bromo-4-amino arrangement.

This technical guide provides an in-depth exploration of the core synthetic pathways to 3-Bromo-1H-pyrazol-4-amine. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the comparative advantages of each strategic approach.

Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of 3-Bromo-1H-pyrazol-4-amine can be logically approached from three primary retrosynthetic disconnections. Each strategy offers a unique set of advantages concerning starting material availability, step economy, and regiochemical control.

-

Pathway A: Direct Bromination. This approach involves the late-stage functionalization of a pre-formed 4-aminopyrazole core via electrophilic bromination. Its efficiency hinges on the inherent directing effects of the amino group and the pyrazole ring nitrogens.

-

Pathway B: Amination via Nitration/Reduction. This strategy begins with a 3-bromopyrazole scaffold. The amino group is installed at the C4 position through a two-step sequence of electrophilic nitration followed by reduction.

-

Pathway C: De Novo Ring Construction. This elegant approach builds the pyrazole ring from acyclic precursors, embedding the required bromo and amino functionalities during the cyclization process. The Thorpe-Ziegler cyclization is a prominent example of this strategy for 4-aminopyrazoles.[4]

Chapter 2: Pathway A - Electrophilic Bromination of 1H-Pyrazol-4-amine

This pathway is arguably the most direct, leveraging the inherent reactivity of the 4-aminopyrazole core. The C4 position of the pyrazole ring is electron-rich, but the presence of a strong activating group like an amine makes the adjacent C3 and C5 positions susceptible to electrophilic attack.

Principle and Mechanistic Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The amino group at C4 is a powerful activating group, directing incoming electrophiles to the ortho positions (C3 and C5). Due to the electronic symmetry of the unsubstituted pyrazole ring, both C3 and C5 are electronically equivalent. The choice of brominating agent is critical for achieving high selectivity and yield while minimizing over-bromination.

-

Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it is highly reactive and can lead to multiple brominations and the formation of hazardous HBr byproduct.[5] N-Bromosuccinimide (NBS) is the reagent of choice for controlled monobromination of activated aromatic and heterocyclic systems.[5] It provides a stable, solid source of electrophilic bromine (Br⁺) and the reaction is often cleaner, with the succinimide byproduct being easily removed during workup.

Detailed Experimental Protocol

Reaction: Synthesis of 3-Bromo-1H-pyrazol-4-amine from 1H-Pyrazol-4-amine.

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-Pyrazol-4-amine (1.0 eq).

-

Solvent: Add anhydrous acetonitrile (or DMF) to create a 0.2 M solution. Stir until all solids are dissolved.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the reaction's exothermicity and improve selectivity.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Workup: Upon completion, pour the reaction mixture into an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted bromine.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the final product.

Data Summary

| Parameter | Condition/Reagent | Rationale |

| Starting Material | 1H-Pyrazol-4-amine | Commercially available pyrazole core. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides mild and selective monobromination.[5] |

| Stoichiometry | ~1.05 eq of NBS | A slight excess ensures complete conversion of the starting material. |

| Solvent | Acetonitrile (CH₃CN) | A polar aprotic solvent that solubilizes reagents without interfering. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls reactivity and selectivity. |

| Expected Yield | 70-85% (Estimated) | Based on similar brominations of activated heterocycles. |

Chapter 3: Pathway B - Amination of 3-Bromopyrazole via Nitration-Reduction

This two-step pathway offers an alternative route where the bromine atom is in place first, and the amino group is subsequently installed. This strategy relies on the predictable regioselectivity of nitrating a pyrazole ring.

Principle and Mechanistic Rationale

-

Nitration: The pyrazole ring is susceptible to electrophilic attack at the C4 position, which is the most electron-rich carbon. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the C4 position of 3-bromopyrazole. The bromine at C3 is a deactivating group but does not override the ring's inherent preference for C4 substitution.

-

Reduction: The resulting 4-nitro group is then reduced to a primary amine. Several methods are effective for this transformation. A common and reliable method is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, which is chemoselective for the nitro group, leaving the C-Br bond intact. Catalytic hydrogenation (H₂ over Pd/C) is another viable, often cleaner, alternative.

Detailed Experimental Protocol

Step 3.1: Nitration of 3-Bromopyrazole

-

Setup: In a flask cooled to 0 °C, slowly add 3-bromopyrazole (1.0 eq) to a stirred mixture of concentrated sulfuric acid.

-

Reagent Addition: Add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The solid 3-bromo-4-nitropyrazole will precipitate.

-

Isolation: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 3.2: Reduction of 3-Bromo-4-nitropyrazole

-

Setup: Suspend 3-bromo-4-nitropyrazole (1.0 eq) in ethanol in a round-bottom flask.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) in concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, monitoring by TLC.

-

Workup: Cool the reaction to room temperature and carefully basify with a concentrated sodium hydroxide solution until the pH is >10. The tin salts will precipitate.

-

Extraction & Purification: Extract the product into ethyl acetate or dichloromethane. Dry the organic layer, concentrate, and purify by column chromatography to obtain 3-Bromo-1H-pyrazol-4-amine.

Chapter 4: Pathway C - De Novo Ring Synthesis via Thorpe-Ziegler Cyclization

This pathway represents a convergent and highly regioselective strategy for assembling the 4-aminopyrazole core. The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form an enaminonitrile, which for pyrazole synthesis is adapted from a suitable acyclic precursor.[6]

Principle and Mechanistic Rationale

The core of this strategy involves the reaction of a hydrazine with an appropriately substituted dinitrile precursor. A plausible route would involve the reaction of hydrazine with a molecule like 2-bromo-3-oxobutanenitrile. The initial condensation forms a hydrazone, which then undergoes a base-catalyzed intramolecular cyclization. The base deprotonates the active methylene carbon, which then attacks the nitrile carbon, forming the five-membered ring. A subsequent tautomerization yields the aromatic 4-aminopyrazole product. This method locks in the regiochemistry from the start.

Detailed Experimental Protocol

Reaction: Synthesis of 3-Bromo-1H-pyrazol-4-amine from Hydrazine and a β-Ketonitrile.

-

Setup: Prepare a solution of sodium ethoxide (NaOEt) (1.1 eq) in absolute ethanol in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).

-

Precursor Addition: To the stirred solution, add the appropriate α-bromo-β-ketonitrile precursor (e.g., 2-bromo-3-oxobutanenitrile) (1.0 eq) dissolved in a minimal amount of absolute ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (1.0 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux for 4-8 hours. The cyclization and subsequent aromatization occur during this step.

-

Workup: Cool the reaction to room temperature and neutralize with glacial acetic acid.

-

Isolation: Remove the ethanol under reduced pressure. Add water to the residue, which should cause the product to precipitate.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.

Chapter 5: Summary and Comparison of Pathways

The optimal synthetic route depends on factors such as starting material availability, desired scale, and tolerance for multi-step procedures.

| Feature | Pathway A (Direct Bromination) | Pathway B (Nitration-Reduction) | Pathway C (De Novo Synthesis) |

| Number of Steps | 1 | 2 | 1 (from advanced precursor) |

| Regiocontrol | Good (if C3/C5 are equivalent) | Excellent (driven by nitration) | Excellent (defined by starting materials) |

| Key Reagents | NBS, 1H-Pyrazol-4-amine | HNO₃/H₂SO₄, SnCl₂, 3-Bromopyrazole | NaOEt, Hydrazine, Bromo-β-ketonitrile |

| Advantages | High step economy, straightforward. | Predictable regiochemistry, uses simple pyrazole starting material. | Convergent, excellent regiocontrol. |

| Challenges | Potential for over-bromination. | Use of strong acids, multi-step process. | Availability/synthesis of the acyclic precursor. |

| Scalability | Good | Moderate (handling of nitrating mixture) | Potentially good, depends on precursor cost. |

Conclusion

The synthesis of 3-Bromo-1H-pyrazol-4-amine is achievable through several strategic pathways, each with distinct merits. Pathway A (Direct Bromination) offers the most concise route, ideal for rapid synthesis if the starting aminopyrazole is readily available. Pathway B (Nitration-Reduction) provides a robust and regiochemically predictable, albeit longer, alternative. Finally, Pathway C (De Novo Synthesis) represents the most elegant approach in terms of regiochemical precision, making it highly suitable for constructing complex analogues where substituent placement is paramount. The selection of a specific pathway will ultimately be guided by the project's specific constraints, including timeline, budget, and the chemist's expertise with the required reagents and conditions.

References

- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579.

- Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.

- ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.

- ACS Publications. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.

- MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI.

- Chem-Impex. (n.d.). 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Chem-Impex.

- Chem-Impex. (n.d.). 3-Amino-4-bromo-1H-pyrazole. Chem-Impex.

- Google Patents. (n.d.). CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib. Google Patents.

- ResearchGate. (n.d.). Scheme 1. The synthetic approach for the synthesis of aminopyrazole 4. ResearchGate.

- ChemUniverse. (n.d.). 3-bromo-1h-pyrazol-4-amine. ChemUniverse.

- Smolecule. (2024). 1-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrazol-3-amine. Smolecule.

- SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex. Chem. Soc., 55(4), 238-241.

- Sigma-Aldrich. (n.d.). 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Sigma-Aldrich.

- Sigma-Aldrich. (n.d.). 4-Bromopyrazole 99 2075-45-8. Sigma-Aldrich.

- LookChem. (n.d.). 3-Bromo-1H-pyrazol-5-amine. LookChem.

- ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Diagram]. ResearchGate.

- Guidechem. (n.d.). Preparation of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID. Guidechem.

- SpringerLink. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. SpringerLink.

- PubChem. (n.d.). 3-Bromo-1H-pyrazol-5-amine. PubChem.

- Organic Chemistry Portal. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal.

- PubChem. (n.d.). 3-Amino-4-bromopyrazole. PubChem.

- ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate.

- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o.

- MDPI. (n.d.). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI.

- Arkivoc. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250.

Sources

Spectroscopic Characterization of 3-Bromo-1H-pyrazol-4-amine: An In-Depth Technical Guide

Introduction

3-Bromo-1H-pyrazol-4-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom and an amino group on the pyrazole core, makes it a valuable synthon for the development of a diverse range of biologically active molecules.[1] Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of subsequent research and development efforts.

This technical guide provides a detailed overview of the spectroscopic data for 3-Bromo-1H-pyrazol-4-amine, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is synthesized from established principles of spectroscopic interpretation and comparative data from closely related pyrazole derivatives found in the scientific literature.[2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the spectroscopic properties of this important molecule.

Molecular Structure and Key Spectroscopic Features

The structural framework of 3-Bromo-1H-pyrazol-4-amine dictates its characteristic spectroscopic signatures. Understanding the connectivity and electronic environment of each atom is crucial for interpreting the spectral data.

Caption: Molecular structure of 3-Bromo-1H-pyrazol-4-amine with atom numbering.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the number, connectivity, and chemical environment of protons in a molecule. For 3-Bromo-1H-pyrazol-4-amine, the spectrum is expected to be relatively simple, with distinct signals for the pyrazole ring proton, the N-H protons of the pyrazole and amine groups.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of 3-Bromo-1H-pyrazol-4-amine in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (N-H).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Spectral Width: A spectral width of 0-12 ppm is appropriate.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, followed by phasing and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Expected ¹H NMR Data

The following table summarizes the expected chemical shifts (δ) and multiplicities for the protons of 3-Bromo-1H-pyrazol-4-amine. These values are based on the analysis of similar pyrazole derivatives reported in the literature.[2]

| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration |

| H5 (pyrazole ring) | 7.5 - 8.0 | s | 1H |

| NH (pyrazole ring) | 11.0 - 13.0 | br s | 1H |

| NH₂ (amine group) | 4.0 - 5.0 | br s | 2H |

Interpretation and Causality

-

H5 Proton: The proton at the C5 position of the pyrazole ring is expected to appear as a singlet in the aromatic region (7.5 - 8.0 ppm). Its downfield shift is due to the deshielding effect of the aromatic pyrazole ring.

-

N-H Protons: The N-H proton of the pyrazole ring is typically observed as a broad singlet at a significantly downfield chemical shift (11.0 - 13.0 ppm) due to its acidic nature and involvement in hydrogen bonding. The protons of the amino group are also expected to appear as a broad singlet, but at a more upfield region (4.0 - 5.0 ppm). The broadness of these signals is a result of rapid chemical exchange and quadrupole broadening from the nitrogen atom. The addition of a drop of D₂O to the NMR tube will result in the disappearance of the N-H and NH₂ signals due to proton-deuterium exchange, which is a definitive method for their assignment.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 3-Bromo-1H-pyrazol-4-amine will give rise to a distinct signal in the spectrum.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Pulse Program: A standard proton-decoupled pulse sequence is used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the FID with a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak.

Expected ¹³C NMR Data

The following table summarizes the expected chemical shifts (δ) for the carbon atoms of 3-Bromo-1H-pyrazol-4-amine, based on data from related structures.[3]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |

| C3 (pyrazole ring) | 115 - 125 |

| C4 (pyrazole ring) | 135 - 145 |

| C5 (pyrazole ring) | 125 - 135 |

Interpretation and Causality

-

C3 Carbon: The carbon atom bearing the bromine (C3) is expected to be shielded compared to an unsubstituted pyrazole due to the "heavy atom effect" of bromine, resulting in a more upfield chemical shift.

-

C4 Carbon: The C4 carbon, attached to the electron-donating amino group, will be significantly deshielded and appear at a downfield chemical shift.

-

C5 Carbon: The C5 carbon will resonate at a chemical shift typical for an sp²-hybridized carbon in a heterocyclic aromatic system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired using a solid sample mixed with potassium bromide (KBr) to form a pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard FT-IR spectrometer is used.

-

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Expected FT-IR Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400 - 3200 | Medium |

| N-H Stretch (pyrazole) | 3200 - 3000 | Broad |

| C-H Stretch (aromatic) | 3100 - 3000 | Weak |

| N-H Bend (amine) | 1650 - 1580 | Medium |

| C=N Stretch (pyrazole ring) | 1600 - 1475 | Medium |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

| C-Br Stretch | 700 - 500 | Medium |

Interpretation and Causality

-

N-H Stretching: The presence of two N-H bonds in the primary amine (NH₂) is expected to give rise to two distinct stretching bands in the 3400-3200 cm⁻¹ region (asymmetric and symmetric stretches).[4] The N-H stretch of the pyrazole ring will likely appear as a broader band in the 3200-3000 cm⁻¹ region due to hydrogen bonding.

-

N-H Bending: The scissoring vibration of the primary amine is expected to produce a medium intensity band around 1650-1580 cm⁻¹.

-

Ring Vibrations: The C=N and C=C stretching vibrations within the pyrazole ring will result in absorptions in the 1600-1475 cm⁻¹ region.

-

C-N and C-Br Stretching: A strong band corresponding to the C-N stretching of the aromatic amine should be observable between 1335-1250 cm⁻¹. The C-Br stretch will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods. ESI is a softer ionization technique that is likely to show a prominent molecular ion peak.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Expected Mass Spectrometry Data

-

Molecular Ion Peak: The molecular weight of 3-Bromo-1H-pyrazol-4-amine is 161.99 g/mol .[5] Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) at m/z ≈ 162 and (M+2)⁺ at m/z ≈ 164 with nearly equal intensities. PubChem predicts a monoisotopic mass of 160.95886 Da.[6]

-

Fragmentation Pattern: Common fragmentation pathways for pyrazole derivatives involve the loss of small molecules such as HCN, N₂, or the bromine radical. The specific fragmentation pattern will depend on the ionization energy used.

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The spectroscopic techniques of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of 3-Bromo-1H-pyrazol-4-amine. This guide has detailed the expected spectroscopic data and provided the scientific rationale for their interpretation based on the compound's molecular structure and established principles. While experimental data for this specific molecule is not widely published, the analysis presented here, grounded in the extensive literature on pyrazole derivatives, offers a robust framework for researchers to confirm the identity and purity of their samples, thereby ensuring the integrity of their scientific endeavors.

References

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]

-

Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 2021, 11, 8631-8636. [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009, M639. [Link]

-

Table of Characteristic IR Absorptions. Northern Illinois University. [Link]

-

Discovery of Novel Nicotinamide Phosphoribosyltransferase (NAMPT) Activators with a 1,3-Benzoxazole Scaffold. Chemical and Pharmaceutical Bulletin, 69(11), 1110-1122. [Link]

-

3-bromo-1h-pyrazol-4-amine. ChemUniverse. [Link]

-

3-bromo-1h-pyrazol-4-amine (C3H4BrN3). PubChemLite. [Link]

-

4-Bromopyrazole | C3H3BrN2 | CID 16375. PubChem. [Link]

-

1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433. PubChem. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

3-Bromo-1H-pyrazol-4-amine, min 97%, 100 mg. CP Lab Safety. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

-

4-Bromo-1H-pyrazol-3-amine. Amerigo Scientific. [Link]

-

3-Bromo-4-fluoroaniline. SpectraBase. [Link]

Sources

- 1. 3-bromo-4-iodo-1H-pyrazole | C3H2BrIN2 | CID 91663939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemuniverse.com [chemuniverse.com]

- 6. PubChemLite - 3-bromo-1h-pyrazol-4-amine (C3H4BrN3) [pubchemlite.lcsb.uni.lu]

Starting materials for 3-Bromo-1H-pyrazol-4-amine synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Bromo-1H-pyrazol-4-amine

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 3-Bromo-1H-pyrazol-4-amine

3-Bromo-1H-pyrazol-4-amine is a deceptively simple heterocyclic compound that holds significant value as a strategic building block in modern medicinal chemistry. Its pyrazole core is a privileged scaffold found in numerous biologically active molecules, while the orthogonal arrangement of its amino and bromo functionalities provides a versatile handle for diversification. This makes it a crucial intermediate in the synthesis of high-value compounds, particularly in the development of kinase inhibitors for oncology and autoimmune diseases. The precise placement of the bromine atom allows for its participation in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of complex carbon and heteroatom substituents. Concurrently, the 4-amino group serves as a key nucleophile or a point for amide bond formation, crucial for modulating solubility, directing molecular interactions, and building out the pharmacophore.

This guide provides an in-depth analysis of the primary synthetic strategies and corresponding starting materials for accessing this pivotal intermediate. We will move beyond simple procedural lists to explore the underlying chemical logic, the rationale for methodological choices, and the practical considerations essential for researchers in drug discovery and process development.

Core Synthetic Philosophies: A Retrosynthetic Overview

The synthesis of 3-Bromo-1H-pyrazol-4-amine can be approached from two fundamentally different directions: (A) the post-functionalization of a pre-formed pyrazole ring, or (B) the de novo construction of the pyrazole ring from acyclic precursors that already contain, or can readily generate, the required bromo and amino functionalities. The choice of strategy is often dictated by the availability and cost of starting materials, scalability, and the desired control over regiochemistry.

Caption: Overview of retrosynthetic approaches to 3-Bromo-1H-pyrazol-4-amine.

Strategy A: Sequential Functionalization of a Pyrazole Core

This classical approach leverages commercially available or readily synthesized pyrazole derivatives, introducing the bromo and amino groups in separate, sequential steps. The primary challenge in this strategy is achieving absolute regiochemical control.

Route 1: Bromination of a 4-Aminopyrazole Precursor

The most direct conceptual route begins with 1H-pyrazol-4-amine. However, the simultaneous presence of two nucleophilic nitrogen atoms (the amino group and the pyrazole ring) and two activated carbon centers (C3 and C5) presents a significant challenge for selective bromination.

-

Starting Material: 1H-Pyrazol-4-amine or an N-protected derivative.

-

Causality and Experimental Choices: Direct bromination of 1H-pyrazol-4-amine with reagents like elemental bromine (Br₂) often leads to a mixture of products, including di-brominated species and potential oxidation. The amino group is highly activating, making the pyrazole ring susceptible to electrophilic attack at both the C3 and C5 positions. To enforce selectivity, a protecting group strategy is often essential. Acylation of the 4-amino group to form an amide (e.g., acetamide) serves a dual purpose: it reduces the activating effect of the amino group and provides steric hindrance, which can help direct the incoming electrophile to the less hindered C3 position.

-

Brominating Agents: N-Bromosuccinimide (NBS) is the preferred reagent for this transformation. It is a solid, easier to handle than liquid bromine, and generates bromine in situ at a controlled rate, which helps to suppress over-bromination. The reaction is typically run in solvents like acetic acid or DMF.[1]

Illustrative Workflow:

Caption: Workflow for synthesis via protection and bromination.

Route 2: Amination of a 3-Bromopyrazole Precursor

This route inverts the order of functionalization, starting with a brominated pyrazole and introducing the amino group in the second step. This is often a more reliable and scalable approach because the regioselectivity of electrophilic nitration on the 3-bromopyrazole ring is well-defined.

-

Starting Material: 3-Bromo-1H-pyrazole.

-

Causality and Experimental Choices: The synthesis proceeds via a two-step nitration-reduction sequence.

-

Nitration: The bromine atom at C3 is a deactivating but ortho, para-directing group. The C4 position is electronically and sterically favored for electrophilic attack. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are effective. Careful control of temperature is critical to prevent runaway reactions and the formation of dinitrated byproducts.

-

Reduction: The resulting 3-bromo-4-nitro-1H-pyrazole is then reduced to the target amine. A variety of well-established methods are suitable, including catalytic hydrogenation (H₂ over Pd/C), or metal-acid systems like tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid. The choice of reducing agent may depend on the presence of other functional groups in more complex derivatives and on the desired scale and cost-effectiveness. SnCl₂/HCl is a laboratory standard known for its high efficiency in reducing aromatic nitro groups.

-

Strategy B: De Novo Pyrazole Ring Construction

This elegant approach builds the heterocyclic core from acyclic starting materials in a way that installs the desired substitution pattern directly. These methods are often highly efficient and convergent. The cornerstone of this strategy is the Knorr pyrazole synthesis and its variations, which involve the condensation of a hydrazine with a 1,3-dielectrophilic species.[2]

Route 3: Condensation of Hydrazine with a Functionalized Three-Carbon Unit

-

Starting Materials: Hydrazine (or hydrazine hydrate) and a suitably functionalized three-carbon electrophile.

-

Causality and Experimental Choices: The key is to select a three-carbon starting material where the precursors to the bromo and amino groups are correctly positioned.

-

From β-Ketonitriles: One of the most common methods for synthesizing aminopyrazoles involves the reaction of hydrazine with β-ketonitriles.[2] To obtain the 3-bromo-4-amino isomer, one would conceptually need a precursor like 2-bromo-3-aminopropenenitrile, which is not a common starting material.

-

From Multicomponent Reactions: A more practical approach involves a one-pot, three-component reaction. For instance, the reaction of a 1,3-diketone, a hydrazine, and a brominating agent can directly yield a 4-bromopyrazole.[1][3] While this doesn't directly install the amino group, it efficiently produces the 4-bromopyrazole scaffold, which can then be functionalized as described in Strategy A, Route 2. This multicomponent approach is highly attractive due to its operational simplicity and atom economy.

-

Table 1: Comparative Summary of Starting Materials and Strategies

| Starting Material(s) | Synthetic Strategy | Key Reagents & Conditions | Advantages | Disadvantages |

| 1H-Pyrazol-4-amine | A1: Bromination | 1. Ac₂O (Protection)2. NBS (Bromination)3. HCl (Deprotection) | Conceptually direct. | Requires protection/deprotection steps; potential for regioselectivity issues. |

| 3-Bromo-1H-pyrazole | A2: Amination | 1. HNO₃/H₂SO₄ (Nitration)2. SnCl₂/HCl or H₂/Pd-C (Reduction) | Excellent regiocontrol; reliable and scalable chemistry. | Two-step functionalization; handling of nitrating acids. |

| 1,3-Diketone + Hydrazine + Brominating Agent | B: De Novo MCR | Silica-supported H₂SO₄, N-bromosaccharin (NBSac), solvent-free.[1][3] | High efficiency; one-pot procedure; atom economical. | Yields an intermediate requiring further functionalization to add the amino group. |

Detailed Experimental Protocols

The following protocol is a representative, field-proven method based on Strategy A, Route 2, which offers excellent control and reliability.

Protocol: Synthesis of 3-Bromo-1H-pyrazol-4-amine via Nitration-Reduction

Step 1: Synthesis of 3-Bromo-4-nitro-1H-pyrazole

-

Reagent Preparation: Prepare a nitrating mixture by cautiously adding 20 mL of concentrated sulfuric acid (H₂SO₄, 98%) to a 100 mL round-bottom flask equipped with a magnetic stir bar, cooled in an ice-water bath to 0-5 °C.

-

Addition of Starting Material: To the cold, stirred acid, add 10.0 g of 3-Bromo-1H-pyrazole in small portions, ensuring the internal temperature does not exceed 10 °C.

-

Nitration: Once the starting material is fully dissolved, slowly add 15 mL of fuming nitric acid (HNO₃, >90%) dropwise via an addition funnel, maintaining the internal temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A pale yellow precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

-

Drying: Dry the product under vacuum to yield 3-bromo-4-nitro-1H-pyrazole as a crystalline solid.

Step 2: Synthesis of 3-Bromo-1H-pyrazol-4-amine

-

Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add the 3-bromo-4-nitro-1H-pyrazole (e.g., 8.0 g) and 100 mL of ethanol.

-

Reagent Addition: To this suspension, add 25.0 g of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Reaction: Heat the mixture to reflux (approximately 80 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours, which can be confirmed by TLC.

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

-

Basification: Add 100 mL of water to the residue and cool the flask in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 40% NaOH solution until the mixture is strongly basic (pH > 10), which will precipitate tin salts.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel to afford 3-Bromo-1H-pyrazol-4-amine as a pure solid.

References

-

Gulia, N., Małecki, M., & Szafert, S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10185–10200. [Link]

-

Gulia, N., Małecki, M., & Szafert, S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

-

Fahmy, H. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 08(04), 438–451. [Link]

-

Gulia, N., Małecki, M., & Szafert, S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

-

Gulia, N., Małecki, M., & Szafert, S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

-

Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2020). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. [Link]

-

Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

-

Imeni, S., Makarem, A., & Javahershenas, R. (2023). Bromination of pyrazole derivatives. [Diagram]. ResearchGate. [Link]

-

Ferreira, R., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9419-9424. [Link]

-

Krasavin, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

-

Future Origin. (2025). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. LinkedIn. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Reddit. (2021). Advices for Aminopyrazole synthesis. r/Chempros. [Link]

-

Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

- Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

Quiroga, M., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3333. [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Rhodium.ws. (n.d.). Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. Retrieved from [Link]

Sources

A Technical Guide to the Strategic Functionalization of 3-Bromo-1H-pyrazol-4-amine: Reactivity and Synthetic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-1H-pyrazol-4-amine is a heterocyclic building block of significant importance in modern medicinal chemistry. Its structure, featuring a pyrazole core substituted with both an amino group and a bromine atom, presents a unique combination of physicochemical properties and synthetic handles. The bromine atom at the C3 position, in particular, serves as a highly versatile and strategically crucial site for molecular elaboration. This guide provides an in-depth analysis of the reactivity of this bromine atom, focusing on its application in robust, high-yield chemical transformations. We will explore the causality behind experimental choices in palladium-catalyzed cross-coupling reactions—the cornerstone of this scaffold's functionalization—and provide detailed, field-proven protocols for its application in the synthesis of complex molecular architectures relevant to drug discovery.

Introduction: The 3-Bromo-1H-pyrazol-4-amine Scaffold

The aminopyrazole motif is a privileged structure in drug development, frequently found in the core of potent and selective kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an attractive scaffold for targeting this important enzyme class. 3-Bromo-1H-pyrazol-4-amine serves as a pivotal intermediate in the synthesis of these and other biologically active molecules, including anti-inflammatory and anti-cancer agents.[2] The true synthetic power of this molecule lies in the C3-bromine atom, which acts as a reliable electrophilic partner in a wide range of transition metal-catalyzed reactions, allowing for the systematic and modular construction of compound libraries for structure-activity relationship (SAR) studies.

The C3-Bromine Atom: A Versatile Handle for Molecular Elaboration

The reactivity of the C3-bromine atom is governed by the electronic landscape of the pyrazole ring. The pyrazole is an electron-rich heterocycle, and the C4-amino group further enhances this electron density through resonance. This electronic nature can present challenges, as the lone pairs on the nitrogen atoms can potentially coordinate to and deactivate metal catalysts.[3] However, the C-Br bond is sufficiently activated for oxidative addition to low-valent transition metals, particularly palladium(0), initiating a catalytic cycle. The strategic selection of bulky, electron-rich phosphine ligands is often critical to shield the metal center, promote the desired catalytic turnover, and prevent catalyst inhibition.

The primary pathways for functionalizing the C3-bromine atom are dominated by palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional control and functional group tolerance.

Caption: Key reactivity pathways for the C3-Bromine atom.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.[4] For halogenated aminopyrazoles, palladium-based catalysts are particularly effective.[5] The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a nucleophilic partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5][6]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds. Studies have shown that for halogenated aminopyrazoles, bromo-derivatives are superior to their iodo-counterparts, as they exhibit a reduced tendency for the undesired side reaction of dehalogenation.[3][7]

Causality: The success of this reaction on the aminopyrazole scaffold hinges on the choice of ligand. Halogenated aminopyrazoles can deactivate the catalyst through chelation.[3] The use of bulky, electron-rich phosphine ligands, such as XPhos, is crucial. These ligands create a sterically hindered environment around the palladium center, which favors the desired catalytic cycle over catalyst inhibition and promotes efficient reductive elimination.

| Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ / EtOH/H₂O | 100 (µW) | 95 | [7][8] |

| 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₂CO₃ / EtOH/H₂O | 100 (µW) | 92 | [7][8] |

| Thiophen-3-ylboronic acid | PdCl₂(dppf) | K₂CO₃ / Dioxane | 100 | 88 | [3] |

| (E)-Styrylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ / EtOH/H₂O | 120 (µW) | 75 | [8] |

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[9] This reaction is highly effective for coupling 3-bromo-1H-pyrazoles with a wide range of primary and secondary amines, including aliphatic, aromatic, and heteroaromatic partners.[10]

Causality: Ligand selection is again paramount. Sterically hindered biarylphosphine ligands like tBuDavePhos are often employed.[11] A key consideration is the nature of the amine coupling partner. Amines possessing β-hydrogen atoms can be challenging substrates due to the potential for β-hydride elimination from the palladium-amido intermediate, which leads to low yields.[12] For these substrates, copper-catalyzed conditions may offer a complementary approach.[12]

| Amine Partner | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Reference |

| Morpholine | Pd(dba)₂ / tBuDavePhos | tBuOK / Xylene | 140 (µW) | 67 | [12] |

| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu / Toluene | 80 | 85-95 | [9] |

| Benzylamine | Pd(dba)₂ / tBuDavePhos | tBuOK / Xylene | 140 (µW) | 88 | [12] |

| Pyrrolidine (low yield) | Pd(dba)₂ / tBuDavePhos | tBuOK / Xylene | 140 (µW) | 7 | [12] |

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction provides a direct route to arylalkynes by coupling aryl halides with terminal alkynes.[13] This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base.[14]

Causality: The reaction's efficiency can be sensitive to substituents on the pyrazole ring. For example, electron-withdrawing groups can make the substrate less reactive, necessitating a careful screen of ligands and conditions to achieve high yields.[15] Copper-free Sonogashira protocols have also been developed to avoid issues related to copper, such as the promotion of alkyne homocoupling (Glaser coupling).[15][16]

| Alkyne Partner | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT | >90 | [13] |

| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Et₃N / MeCN | 110 | 78 | [15] |

| 1-Heptyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH / Benzene | 80 | 85 | [17] |

Detailed Experimental Protocols

The following protocols are representative methodologies derived from established literature procedures.[7][12] They are designed to be self-validating, implying standard workup and purification followed by analytical confirmation (e.g., NMR, LCMS) of the product's identity and purity.

Protocol: Suzuki-Miyaura Arylation with 4-Methoxyphenylboronic Acid

Objective: To synthesize 3-(4-methoxyphenyl)-1H-pyrazol-4-amine.

Methodology:

-

To a microwave-safe vial, add 3-Bromo-1H-pyrazol-4-amine (1.0 mmol, 1 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).

-

Add the catalyst, [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

-

Add a 4:1 mixture of Dioxane/H₂O (5 mL).

-

Seal the vial and purge with argon for 5 minutes.

-

Heat the reaction mixture in a microwave reactor at 110°C for 30 minutes.

-

Upon completion (monitored by TLC or LCMS), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the title compound.

Protocol: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 3-(morpholino)-1H-pyrazol-4-amine.

Methodology:

-

To a dry microwave-safe vial under an argon atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.04 mmol, 4 mol%).

-

Add 3-Bromo-1H-pyrazol-4-amine (1.0 mmol, 1 equiv.) and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).

-

Add anhydrous toluene (4 mL).

-

Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

-

Seal the vial and heat the reaction mixture to 100°C for 12-18 hours, or until starting material is consumed (monitored by TLC or LCMS).

-

Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

-

Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude residue is purified by flash column chromatography to afford the desired product.

Conclusion

The bromine atom of 3-Bromo-1H-pyrazol-4-amine is a robust and highly tractable synthetic handle, enabling access to a vast chemical space of substituted aminopyrazoles. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. A deep understanding of the underlying mechanistic principles, particularly the judicious selection of ligands to overcome catalyst inhibition by the electron-rich substrate, is paramount for achieving high-yield, reliable transformations. The protocols and data presented herein provide a foundational guide for researchers leveraging this critical building block in the design and synthesis of next-generation therapeutics.

References

- (2025).

- (n.d.).

- (n.d.).

- (n.d.). 3-Amino-4-bromo-1H-pyrazole - Chem-Impex.

- Jedinák, L., Zátopková, R., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal of Organic Chemistry.

- (n.d.).

- (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters - EliScholar - Yale University.

- (2024).

- (n.d.). Cross-coupling reaction - Wikipedia.

- (n.d.). 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Chem-Impex.

- (2017).

- Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.

- (n.d.).

- (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.

- (n.d.).

- (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)

- (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F.

- (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine..

- (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.

- (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH.

- (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central.

- (n.d.).

- (n.d.). Sonogashira coupling - Wikipedia.

- (n.d.). Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

- (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.

- (n.d.). Sonogashira Coupling - Organic Chemistry Portal.

- (2024). Sonogashira Coupling - Chemistry LibreTexts.

- (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...

- (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH.

- (2024). 1-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrazol-3-amine - Smolecule.

- (2024).

- (n.d.). Full article: Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents - Taylor & Francis Online.

- (2025).

- (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI.

- (2011). Synthesis of 3-amino-4-fluoropyrazoles - PubMed.

- (n.d.). Recent developments in aminopyrazole chemistry - Arkivoc.

- (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed.

- Avanthay, M., et al. (n.d.). 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. - ChemRxiv.

- (n.d.). Suzuki Coupling - Organic Chemistry Portal.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of 3-Bromo-1H-pyrazol-4-amine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus stands as a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its versatile physicochemical properties and its presence in a multitude of approved therapeutic agents.[1][2][3][4] This technical guide delves into the strategic importance and practical applications of a particularly valuable derivative: 3-Bromo-1H-pyrazol-4-amine. This unassuming building block, characterized by its strategically positioned bromine atom and amino group, serves as a linchpin in the synthesis of a diverse array of bioactive molecules.[5] Its utility is most pronounced in the development of targeted therapies, particularly kinase inhibitors for oncology. This guide will provide an in-depth exploration of the synthesis, chemical reactivity, and extensive applications of 3-Bromo-1H-pyrazol-4-amine, offering field-proven insights and detailed experimental frameworks to empower researchers in their quest for novel therapeutics.

The Pyrazole Scaffold: A Privileged Motif in Drug Design

The five-membered aromatic heterocycle, pyrazole, has garnered significant attention in medicinal chemistry for its unique set of attributes. Its two adjacent nitrogen atoms confer a distinct electronic distribution, enabling it to act as both a hydrogen bond donor and acceptor. This dual nature facilitates crucial interactions with biological targets. Furthermore, the pyrazole ring is metabolically stable and can serve as a bioisostere for other aromatic systems, often leading to improved pharmacokinetic profiles.

The versatility of the pyrazole scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This has culminated in the successful development of numerous blockbuster drugs, solidifying the pyrazole core as a highly sought-after motif in modern drug design.

3-Bromo-1H-pyrazol-4-amine: A Chemist's Gateway to Novel Scaffolds

3-Bromo-1H-pyrazol-4-amine (also known as 4-Bromo-1H-pyrazol-3-amine) emerges as a particularly strategic starting material for several key reasons:

-

Orthogonal Functional Groups: The presence of a bromine atom at the 3-position and an amino group at the 4-position provides two distinct and chemically addressable handles. This orthogonality allows for selective and sequential chemical modifications, a crucial aspect of library synthesis and lead optimization.

-

The Power of the Bromine Handle: The bromine atom is an excellent leaving group for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura, Heck, and Sonogashira reactions. This enables the facile introduction of a wide range of aryl, heteroaryl, and alkyl substituents at the 3-position, allowing for extensive exploration of the chemical space around the pyrazole core.

-

The Versatile Amino Group: The amino group at the 4-position can be readily acylated, alkylated, or used as a nucleophile in condensation reactions. This functionality is pivotal for constructing larger, more complex molecular architectures, including the formation of fused ring systems.

Caption: Chemical structure and key functional groups of 3-Bromo-1H-pyrazol-4-amine.

Synthetic Strategies for 3-Bromo-1H-pyrazol-4-amine and its Derivatives

While a definitive, universally adopted protocol for the synthesis of 3-Bromo-1H-pyrazol-4-amine is not extensively detailed in publicly available literature, its preparation can be logically deduced from established pyrazole synthesis and functionalization methodologies. A plausible and efficient route involves the synthesis of a 3-aminopyrazole precursor followed by regioselective bromination.

Representative Synthesis of a Brominated Pyrazole Intermediate

The following protocol, adapted from the synthesis of a related brominated pyrazole, illustrates a common and effective strategy. This method can be tailored for the synthesis of 3-Bromo-1H-pyrazol-4-amine by starting with an appropriate aminopyrazole precursor.

Experimental Protocol: Synthesis of Ethyl 3-Bromopyrazole-4-carboxylate [6]

This protocol details the conversion of an aminopyrazole to a bromopyrazole, a key transformation in accessing the target scaffold.

| Step | Reagent/Solvent | Quantity | Procedure | Observations |

| 1 | Ethyl 3-amino-1H-pyrazole-4-carboxylate | 5.0 g (32 mmol) | Dissolve in acetonitrile in a reaction vessel. | Forms a clear solution. |

| 2 | Copper(II) bromide | 7.2 g (32 mmol) | Add to the reaction mixture at 0 °C. | The solution may change color. |

| 3 | Acetonitrile | 65 mL | ||

| 4 | Isoamyl nitrite | 12 mL (86 mmol) | Add slowly to the cooled reaction mixture. | Gas evolution may be observed. |

| 5 | Heat | 50 °C | Heat the reaction mixture and stir overnight. | Monitor reaction progress by TLC. |

| 6 | 1 N Aqueous HCl | 150 mL | Cool to room temperature and quench the reaction. | The reaction is neutralized. |

| 7 | Ethyl acetate | 3 x 100 mL | Extract the aqueous layer. | The product moves to the organic phase. |

| 8 | Water | As needed | Wash the combined organic layers. | Removes water-soluble impurities. |